4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic intermediate widely used in medicinal chemistry and drug discovery. Its structure comprises a piperazine ring substituted with a 2-methyl group, a tert-butoxycarbonyl (Boc) protecting group, and a 2-chlorothiazole-5-ylmethyl moiety. The Boc group enhances solubility and stability during synthesis, while the chlorothiazole unit contributes to electronic and steric effects critical for binding to biological targets, such as kinases or proteases . This compound is frequently employed in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics due to its modular reactivity in cross-coupling and amidation reactions .
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2S/c1-10-8-17(9-11-7-16-12(15)21-11)5-6-18(10)13(19)20-14(2,3)4/h7,10H,5-6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWKYAFEJXWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a compound with potential therapeutic applications due to its structural properties. This article explores its biological activity, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.
- Molecular Formula : C14H22ClN3O2S
- Molecular Weight : 331.86 g/mol
- CAS Number : 1261231-87-1
The compound's biological activity is primarily linked to its interaction with various cellular pathways. It is suggested to act as a modulator of the SIRT1 enzyme, which plays a crucial role in cellular metabolism, aging, and stress resistance. SIRT1 activation has been associated with protective effects against age-related diseases such as diabetes and neurodegeneration .
Antimicrobial Activity
Recent studies indicate that compounds similar to 4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs .
SIRT1 Activation
Research has demonstrated that small molecules activating SIRT1 can enhance its deacetylation activity. The compound may function as an allosteric activator of SIRT1, promoting beneficial metabolic effects and potentially extending cellular lifespan . This mechanism is critical in the context of developing treatments for metabolic disorders and age-related conditions.
Study 1: SIRT1 Activation in Neurodegeneration
A study examining the effects of SIRT1 activators on neurodegenerative diseases found that compounds enhancing SIRT1 activity could reduce neuroinflammation and improve cognitive functions in murine models. The results suggest that 4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester could be beneficial in similar contexts .
Study 2: Antimicrobial Efficacy
In vitro evaluations have shown that derivatives of the compound exhibit Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics. For instance, one study reported MIC values for related thiazole-containing compounds against resistant bacterial strains ranging from 3.12 to 12.5 µg/mL .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and piperazine possess notable antimicrobial properties. The incorporation of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial activity, making this compound a candidate for further investigation in antibiotic development .
Anticancer Properties
The thiazole ring is often associated with anticancer activity. Preliminary studies suggest that compounds featuring the thiazole-piperazine linkage may inhibit cancer cell proliferation. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells, highlighting a promising avenue for cancer therapeutics .
Central Nervous System (CNS) Effects
Piperazine derivatives are known for their CNS effects, including anxiolytic and antidepressant activities. The specific structure of this compound may enhance its ability to cross the blood-brain barrier, thus making it a potential candidate for treating neurological disorders . Further pharmacological studies are necessary to elucidate its exact mechanism of action.
Table 1: Summary of Biological Activities
Synthetic Applications
The synthesis of 4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can be achieved through various methods involving the reaction of piperazine derivatives with thiazole-containing reagents. This versatility makes it a valuable intermediate in the development of new pharmaceutical agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Based tert-Butyl Esters
Key Observations:
Heterocyclic Ring Variations :
- Replacement of the thiazole ring with pyrimidine (e.g., 4-(5-chloro-pyrimidin-2-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester) alters electronic properties and binding selectivity. Pyrimidine derivatives show enhanced affinity for CDK9 due to π-π stacking interactions .
- Piperidine analogues (e.g., [1-(2-chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester) exhibit reduced basicity compared to piperazine derivatives, affecting cellular uptake .
Halogen Substituents :
- The 2-chloro group on thiazole enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Bromo- and fluoro-substituted benzyl groups (e.g., 4-(3-bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester) increase lipophilicity, improving blood-brain barrier penetration .
Functional Group Modifications: Methanesulfonyl and dimethylaminomethyl groups (e.g., 3-dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester) enhance solubility and metabolic stability, critical for oral bioavailability .
Preparation Methods
Solvent and Temperature Effects
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Methanol and Iso-Propanol Systems : Methanol is preferred for nucleophilic substitutions due to its polarity and ability to dissolve both piperazine and thiazole intermediates. Post-reaction, iso-propanol is used for recrystallization to enhance yield (58% reported).
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Low-Temperature Chlorination : Chlorination at 0–5°C minimizes side reactions, such as over-chlorination or Boc group cleavage.
Catalytic and Stoichiometric Considerations
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Base Selection : Potassium hydroxide (KOH) in methanol effectively deprotonates piperazine, facilitating nucleophilic attack.
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Equimolar Ratios : A 1:1 molar ratio of 4-chloromethyl-2-methylthiazole hydrochloride to piperazine ensures complete conversion, with excess piperazine (5.81 mol) used to drive the reaction to completion.
Purification and Characterization
Chromatographic Techniques
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Flash Column Chromatography : Silica gel columns eluted with iso-propanol-triethylamine (5:1) remove unreacted starting materials and by-products.
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Vacuum Distillation : High-purity fractions are isolated via distillation under reduced pressure (1 torr), yielding a light-yellow oil that crystallizes upon standing.
Analytical Validation
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Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of the tert-butyl group (δ 1.40 ppm, singlet) and thiazole protons (δ 7.20–7.80 ppm).
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High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is verified using reverse-phase C18 columns with UV detection at 254 nm.
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Mass Spectrometry : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 331.11 [M+H]⁺.
Comparative Analysis of Synthetic Routes
*Theoretical yields based on analogous protocols.
Challenges and Mitigation Strategies
By-Product Formation
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protecting group strategies. Key steps include:
- Step 1 : Formation of the piperazine core with tert-butyl protection under anhydrous conditions .
- Step 2 : Introduction of the 2-chloro-thiazole moiety via alkylation or cross-coupling reactions, often using catalysts like Pd(PPh₃)₄ .
- Optimization : Reaction parameters (temperature: 60–80°C, solvent: DMF or THF) are tuned using TLC and HPLC to monitor progress and purity. Yield improvements (70–85%) are achieved by slow reagent addition and inert atmospheres .
Basic: Which spectroscopic techniques confirm the compound’s structure and purity?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl at δ 1.4 ppm, thiazole protons at δ 7.2–7.5 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ~425.1 Da) and detects impurities .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1680 cm⁻¹ for the carbamate) .
Advanced: How can researchers resolve contradictions between NMR and mass spectrometry data for intermediates?
- Cross-Validation : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR. For MS discrepancies (e.g., unexpected adducts), employ high-resolution MS to distinguish isotopic patterns .
- Controlled Hydrolysis : If tert-butyl deprotection is suspected, perform controlled acidic hydrolysis (HCl/dioxane) and re-analyze fragments .
Advanced: What strategies enhance biological activity in derivatives of this compound?
- Structure-Activity Relationship (SAR) : Modify the thiazole ring (e.g., introduce electron-withdrawing groups at position 2) to improve receptor binding .
- Piperazine Functionalization : Replace the methyl group with fluorinated or aryl substituents to modulate lipophilicity and bioavailability .
Basic: How should researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–100°C to identify decomposition thresholds .
- Light Sensitivity : Store samples in amber vials and monitor degradation via HPLC over 30 days .
- Humidity Control : Use desiccants (silica gel) to prevent carbamate hydrolysis in humid environments .
Advanced: What mechanistic insights can kinetic studies provide for its reactions?
- Rate Determination : Monitor reaction progress via in situ IR to track carbonyl group consumption. For example, pseudo-first-order kinetics might reveal rate-limiting steps in carbamate formation .
- Isotope Labeling : Use ¹⁵N-labeled piperazine to trace regioselectivity in alkylation reactions .
Basic: How are impurities identified and removed during synthesis?
- HPLC-PDA : Detect byproducts (e.g., dechlorinated thiazole derivatives) using reverse-phase C18 columns and UV detection at 254 nm .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .
Advanced: How can computational modeling predict reactivity or biological targets?
- DFT Calculations : Optimize the molecule’s geometry to identify electrophilic sites (e.g., thiazole C-5) prone to nucleophilic attack .
- Molecular Docking : Screen against kinase or GPCR libraries to predict binding affinities, guided by the compound’s piperazine-thiazole scaffold .
Basic: What in vitro assays are suitable for preliminary biological testing?
- Enzyme Inhibition : Test against phosphodiesterases (PDEs) using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
Advanced: How can researchers address low reproducibility in synthesis yields?
- DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, solvent polarity) and identify critical parameters .
- Scale-Down Models : Use microreactors to replicate industrial conditions (e.g., flow chemistry) and minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
